molecular formula C5H7ClO2S B8618803 Methyl 3-chloro-2-(methylsulfanyl)prop-2-enoate CAS No. 5247-34-7

Methyl 3-chloro-2-(methylsulfanyl)prop-2-enoate

Cat. No.: B8618803
CAS No.: 5247-34-7
M. Wt: 166.63 g/mol
InChI Key: DJUUAFGRCUXEDJ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-(methylsulfanyl)prop-2-enoate is a useful research compound. Its molecular formula is C5H7ClO2S and its molecular weight is 166.63 g/mol. The purity is usually 95%.
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Properties

CAS No.

5247-34-7

Molecular Formula

C5H7ClO2S

Molecular Weight

166.63 g/mol

IUPAC Name

methyl 3-chloro-2-methylsulfanylprop-2-enoate

InChI

InChI=1S/C5H7ClO2S/c1-8-5(7)4(3-6)9-2/h3H,1-2H3

InChI Key

DJUUAFGRCUXEDJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CCl)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 21.4 g (535 mmol) of sodium hydride (60% in oil) in 200 ml of DMF was added dropwise a mixture of 25.8 g (214 mmol) of methyl 2-(methylthio)acetate and 26.5 g (428 mmol) of methyl formate under ice cooling and stirred at room temperature overnight. To the reaction mixture was added portionwise 27.0 g (141 mmol) of p-toluenesulfonyl chloride under ice cooling and stirred at room temperature for 1 hour. After dilution with tert-butyl methyl ether, the solution was washed sequentially with water and saturated NaCl solution, dried over anhydrous MgSO4, and concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to obtain 9.72 g of methyl 2-(methylthio)-3-(p-toluenesulfonyloxy)-2-propenoate and 1.88 g of methyl 3-chloro-2-(methylthio)-2-propenoate.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Three

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